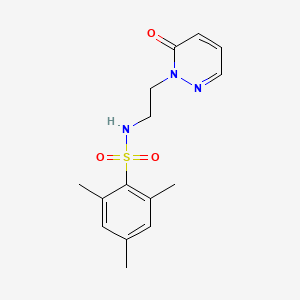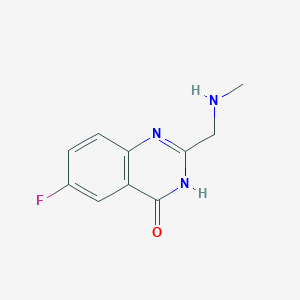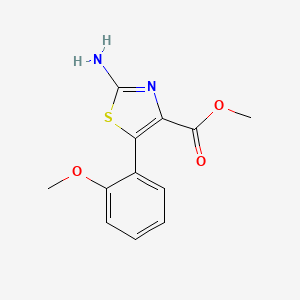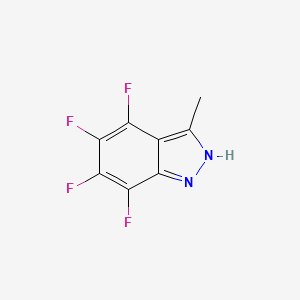![molecular formula C25H28F3N3O2S B3020872 1-(4-tert-butylphenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine CAS No. 1025724-85-9](/img/structure/B3020872.png)
1-(4-tert-butylphenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a phenyl group attached to the pyridine ring, which is further modified with a tert-butyl group and a sulfonyl group . The molecule also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of potential drug candidates .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The pyridine ring provides a planar, aromatic, and electron-deficient region, while the phenyl group provides additional planarity and aromaticity . The tert-butyl group is likely to add steric bulk, and the trifluoromethyl group may add both steric bulk and electronegativity .Chemical Reactions Analysis
The chemical reactivity of this compound is likely to be influenced by its various functional groups. The pyridine ring can participate in electrophilic substitution reactions, while the phenyl group can undergo a variety of reactions typical for aromatic compounds . The tert-butyl group is generally quite inert, but can be oxidized under certain conditions . The trifluoromethyl group can participate in various reactions, including nucleophilic substitution and addition reactions .Scientific Research Applications
- Researchers have explored the use of this compound in flexible organic field effect transistor (OFET) devices . Copolymers based on the structure of this compound have been synthesized and studied for their charge carrier mobility and performance in OFETs. The copolymer PBPTT, in particular, exhibits promising properties, including high charge carrier mobility and an on/off ratio of 104.
- Novel antibiotics are urgently needed to combat antibiotic-resistant bacterial infections. While not directly studied for antibacterial properties, the trifluoromethyl and phenyl moieties in this compound could be explored for potential antimicrobial activity. Researchers might investigate its effects against bacterial pathogens such as Enterococci and methicillin-resistant Staphylococcus aureus (MRSA) .
- A related benzotriazinyl radical with a trifluoromethyl group has been studied for its magneto-structural correlation . While not directly the same compound, this suggests that the trifluoromethyl-substituted phenyl ring could be relevant in crystal engineering and magnetic properties.
Organic Field Effect Transistors (OFETs)
Antibacterial Agents
Crystal Engineering and Magneto-Structural Correlations
Future Directions
The future research directions for this compound could include further exploration of its potential anti-inflammatory effects, as well as investigation of other potential biological activities. Additionally, modifications of the compound to improve its physicochemical properties or biological activity could also be a focus of future research .
properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28F3N3O2S/c1-24(2,3)19-7-9-21(10-8-19)34(32,33)31-13-11-17(12-14-31)22-16-23(30-29-22)18-5-4-6-20(15-18)25(26,27)28/h4-10,15-17H,11-14H2,1-3H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPCJXLELHADEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3020791.png)
![Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3020795.png)



![2-([1,1'-biphenyl]-4-yl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3020802.png)





![Methyl (E)-4-[4-(3-benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3020812.png)